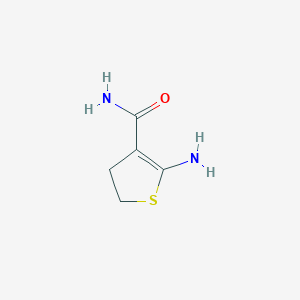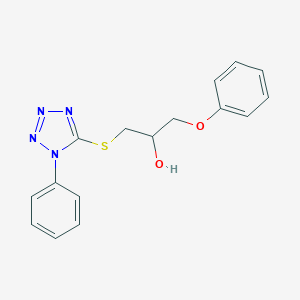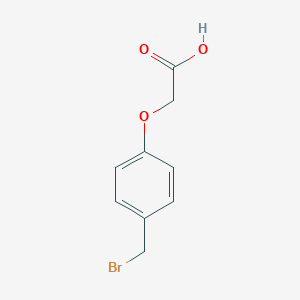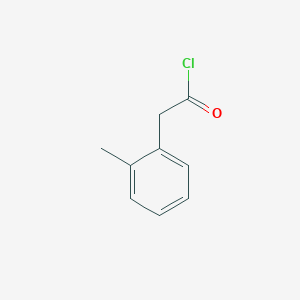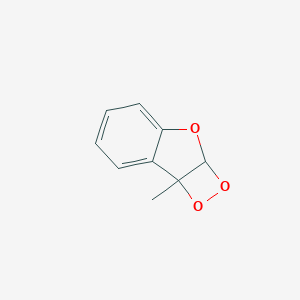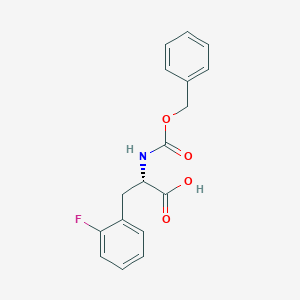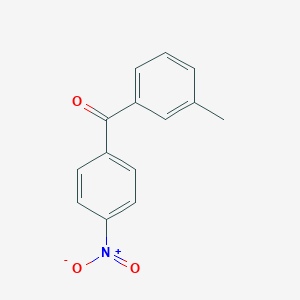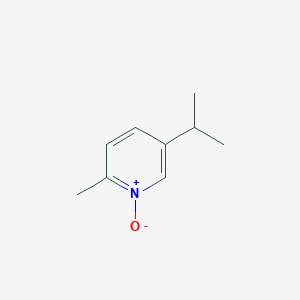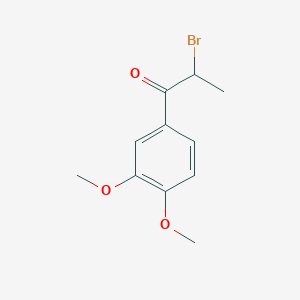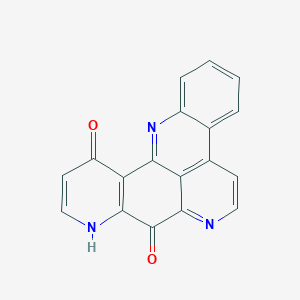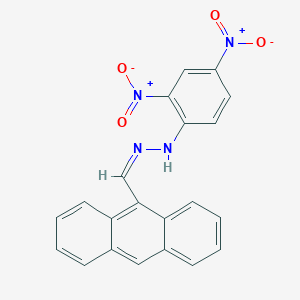
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone, commonly known as ADH, is a chemical compound that has been extensively studied for its properties and applications in scientific research. ADH is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 214-216°C.
作用機序
ADH reacts with carbonyl compounds to form a Schiff base, which can be detected by UV-visible spectroscopy. The reaction is specific for carbonyl compounds and does not react with other functional groups.
Biochemical and Physiological Effects:
ADH has no known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions.
実験室実験の利点と制限
The advantages of using ADH in laboratory experiments include its high specificity for carbonyl compounds, its stability under normal laboratory conditions, and its ease of use. However, ADH has some limitations, such as its sensitivity to light and its relatively low solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of ADH in scientific research. One area of interest is the development of new methods for the detection and quantification of carbonyl compounds in biological systems. Another area of interest is the use of ADH as a reagent for the detection of carbonyl compounds in environmental samples. Additionally, the development of new derivatives of ADH with improved properties for specific applications is an area of ongoing research.
合成法
ADH can be synthesized by the reaction between 9-anthracenecarbaldehyde and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as acetic acid. The reaction yields a yellow crystalline powder that is purified by recrystallization.
科学的研究の応用
ADH has been widely used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon-oxygen double bond. They are important intermediates in many chemical reactions and are also found in many biological systems.
特性
| 10208-19-2 | |
分子式 |
C21H14N4O4 |
分子量 |
386.4 g/mol |
IUPAC名 |
N-[(Z)-anthracen-9-ylmethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H14N4O4/c26-24(27)16-9-10-20(21(12-16)25(28)29)23-22-13-19-17-7-3-1-5-14(17)11-15-6-2-4-8-18(15)19/h1-13,23H/b22-13- |
InChIキー |
NUMAOWIOKLXBNM-XKZIYDEJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
9-Anthracenecarbaldehyde 2,4-dinitrophenyl hydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



